molecular formula C24H33ClO7 B13840090 1,2-DihydroLoteprednolEtabonate

1,2-DihydroLoteprednolEtabonate

Cat. No.: B13840090
M. Wt: 469.0 g/mol
InChI Key: MRTXSPBAHVGOKO-HROMYWEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro Loteprednol etabonate: is a synthetic corticosteroid designed for ophthalmic use. It is a derivative of prednisolone and is known for its potent anti-inflammatory properties. This compound is primarily used to treat inflammatory conditions of the eye, such as allergic conjunctivitis, uveitis, and post-operative inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihydro Loteprednol etabonate is synthesized through structural modifications of prednisolone-related compounds.

Industrial Production Methods: The industrial production of 1,2-Dihydro Loteprednol etabonate involves a series of chemical reactions, including esterification and hydrolysis. The process is designed to ensure high purity and yield of the final product. The compound is typically produced in a controlled environment to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydro Loteprednol etabonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,2-Dihydro Loteprednol etabonate .

Scientific Research Applications

1,2-Dihydro Loteprednol etabonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity and stability of corticosteroids.

    Biology: It is used to investigate the cellular and molecular mechanisms of inflammation and immune response.

    Medicine: It is used in the development of new ophthalmic formulations for the treatment of inflammatory eye conditions.

    Industry: It is used in the production of ophthalmic suspensions and gels for commercial use.

Mechanism of Action

1,2-Dihydro Loteprednol etabonate exerts its effects by interacting with specific intracellular receptors and subsequently binding to DNA to modify gene expression. This results in the induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Specifically, it induces phospholipase A2 inhibitory proteins (collectively called lipocortins), which inhibit the release of arachidonic acid, thereby inhibiting the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Uniqueness: 1,2-Dihydro Loteprednol etabonate is unique due to its design as a “soft drug,” which means it is active locally at the site of administration and then rapidly metabolized to inactive components. This minimizes the chance for adverse effects, making it a safer option for long-term use in treating inflammatory eye conditions .

Properties

Molecular Formula

C24H33ClO7

Molecular Weight

469.0 g/mol

IUPAC Name

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1

InChI Key

MRTXSPBAHVGOKO-HROMYWEYSA-N

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl

Origin of Product

United States

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